6-bromo-1H-indole-2-carbonitrile

Overview

Description

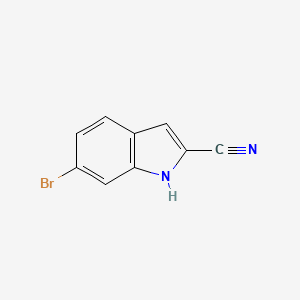

6-Bromo-1H-indole-2-carbonitrile (CAS 1420537-60-5) is a brominated indole derivative with the molecular formula C₉H₅BrN₂ and a molecular weight of 221.06 g/mol . Its structure features a bromine substituent at the 6-position and a nitrile group (-CN) at the 2-position of the indole ring. This compound is primarily utilized as a key intermediate in organic synthesis, particularly in pharmaceutical research and materials science. Its electron-withdrawing groups (bromo and nitrile) influence its reactivity, making it suitable for cross-coupling reactions and heterocyclic functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1H-indole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the bromination of 1H-indole-2-carbonitrile. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1H-indole-2-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Oxidation Reactions: The indole ring can undergo oxidation to form various oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Bromination: N-bromosuccinimide (NBS), acetic acid, room temperature.

Reduction: Lithium aluminum hydride (LiAlH4), ether, room temperature.

Oxidation: Potassium permanganate (KMnO4), water, room temperature.

Major Products Formed

Substitution: 6-substituted indole-2-carbonitriles.

Reduction: 6-bromo-1H-indole-2-amine.

Oxidation: Various oxidized indole derivatives.

Scientific Research Applications

Pharmaceutical Chemistry

6-Bromo-1H-indole-2-carbonitrile serves as a precursor for various bioactive compounds. It has been explored for its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth. For instance, derivatives of this compound have shown promise in targeting protein kinases associated with certain types of cancer, leading to ongoing research into their efficacy and safety profiles.

Organic Synthesis

This compound is an essential building block in the synthesis of more complex indole derivatives used in medicinal chemistry. Its reactivity allows for the introduction of different functional groups, making it a versatile intermediate in the development of new drugs.

Case Study 1: Anticancer Activity

A study published in Molecules investigated the anticancer properties of various indole derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting that modifications on the indole scaffold could enhance therapeutic effects while minimizing side effects .

Case Study 2: Kinase Inhibition

Research highlighted in European Journal of Medicinal Chemistry focused on synthesizing kinase inhibitors derived from this compound. The study demonstrated that these inhibitors effectively blocked specific signaling pathways crucial for cancer cell proliferation . The structure-activity relationship (SAR) analysis provided insights into how variations in substituents influenced biological activity.

Summary Table of Applications

| Application Area | Description | Example Compounds Derived |

|---|---|---|

| Pharmaceutical Chemistry | Precursor for anticancer agents and other bioactive compounds | Various kinase inhibitors |

| Organic Synthesis | Building block for complex indole derivatives | Indole derivatives with varied functionalities |

| Research Studies | Investigated for kinase inhibition and anticancer properties | Compounds exhibiting cytotoxicity against cancer cell lines |

Mechanism of Action

The mechanism of action of 6-bromo-1H-indole-2-carbonitrile depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as enzymes, receptors, and nucleic acids. The bromine atom and nitrile group can enhance binding affinity and selectivity towards these targets, leading to the desired biological effects . The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Bromo and Nitrile Substitution

(a) 7-Bromo-1H-Indole-3-Carbonitrile

- Molecular Formula : C₉H₅BrN₂ (identical to the target compound).

- Key Differences : Bromine at position 7 and nitrile at position 3.

- Physical Properties : Melting point 148–151°C; IR peaks at 3272 cm⁻¹ (N-H) and 2219 cm⁻¹ (C≡N) .

- Applications : Acts as a DYRK1A kinase inhibitor, demonstrating the impact of substituent positioning on biological activity .

(b) 6-Bromo-1H-Indole-3-Carbonitrile

(c) 5-Bromo-3-Chloro-6-(Trifluoromethyl)-1H-Indole

- Molecular Formula : C₉H₄BrClF₃N.

- Key Differences : Bromine at position 5, chloro at 3, and trifluoromethyl at 5.

- Impact : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to nitrile-containing derivatives .

Derivatives with Additional Substituents

(a) 7-Bromo-1-Methyl-2-Phenyl-1H-Indole-3-Carbonitrile

- Molecular Formula : C₁₆H₁₁BrN₂.

- Key Features : Methyl at position 1, phenyl at 2, bromo at 7, and nitrile at 3.

- Applications : Serves as a synthetic intermediate with enhanced steric bulk, influencing its reactivity in cross-coupling reactions .

(b) 1-Benzyl-3-Iodo-1H-Indole-2-Carbonitrile

- Synthesis: Prepared via Sonogashira coupling and iodination (, Scheme 2-3).

- Reactivity : The iodine substituent enables further functionalization (e.g., palladium-catalyzed reactions), contrasting with the bromine in the target compound .

Heterocyclic Analogues: Indole vs. Indazole

(a) 6-Bromo-1-Tosyl-1H-Indazole-4-Carbonitrile

- Molecular Formula : C₁₅H₁₀BrN₃O₂S.

- Structural Note: Indazole core (two adjacent nitrogen atoms) vs. indole.

- Impact : The indazole ring exhibits distinct electronic properties and hydrogen-bonding capabilities, affecting drug-target interactions .

Data Table: Comparative Analysis

Biological Activity

6-Bromo-1H-indole-2-carbonitrile (C₉H₅BrN₂) is a synthetic compound notable for its significant biological activity, particularly in medicinal chemistry. This compound features a bromine atom at the 6-position of the indole ring and a nitrile group at the 2-position, contributing to its unique reactivity and biological properties. The molecular weight of this compound is approximately 221.05 g/mol, and it has been studied for its potential applications in cancer treatment and antibiotic development.

The compound's structure can be represented as follows:

- Molecular Formula : C₉H₅BrN₂

- SMILES Notation : C1=CC2=C(C=C1Br)NC(=C2)C#N

- InChI : InChI=1S/C9H5BrN2/c10-7-2-1-6-...

Research indicates that this compound interacts with various biological targets, influencing cellular functions through several mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes associated with cancer progression and bacterial infections, thereby modulating signaling pathways that lead to apoptosis and cell cycle arrest.

- Receptor Binding : It may bind with high affinity to multiple receptors, affecting various biological processes. This interaction is crucial for developing pharmacological agents targeting these pathways.

Anticancer Properties

Studies have demonstrated that indole derivatives, including this compound, exhibit anticancer activity by:

- Inducing apoptosis in cancer cells.

- Causing cell cycle arrest in various cancer cell lines.

For instance, a study highlighted the compound's ability to inhibit cancer cell proliferation effectively.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown promising results against several bacterial strains, suggesting its potential as an antibiotic agent. The mechanism involves the suppression of bacterial cystathionine γ-synthase (bCSE), enhancing the sensitivity of bacteria to conventional antibiotics .

Comparative Analysis with Related Compounds

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 6-bromoindole | Lacks the nitrile group; used in various syntheses | Less versatile than this compound |

| 1H-indole-2-carbonitrile | Lacks the bromine atom; affects reactivity | More reactive due to absence of halogen |

| 6-chloro-1H-indole-2-carbonitrile | Contains chlorine instead of bromine | Different reactivity profile compared to bromine |

| 5-bromoindole | Similar indole structure but different substitution | May have different biological activities |

The presence of both the bromine atom and the nitrile group enhances the reactivity and potential for diverse chemical transformations in this compound.

Case Study 1: Anticancer Activity

A recent study conducted on various indole derivatives, including this compound, revealed that these compounds can significantly inhibit tumor growth in vitro. The IC50 values for cell viability assays indicated a strong correlation between structural modifications and biological activity, emphasizing the importance of the bromine and nitrile groups in enhancing anticancer effects .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed that this compound exhibits a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic drug development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-bromo-1H-indole-2-carbonitrile, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via bromination of indole precursors or cross-coupling reactions. For example, bromination of 1H-indole-2-carbonitrile using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C can yield the 6-bromo derivative. Optimization involves controlling stoichiometry (1.1–1.3 equivalents of NBS) and reaction time (2–6 hours). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodological Answer :

- 1H/13C NMR : Look for the indole NH proton (δ ~11–12 ppm) and the nitrile carbon (δ ~115–120 ppm). The bromine substituent causes deshielding of adjacent protons (e.g., H-5 and H-7) .

- IR Spectroscopy : Confirm the nitrile group (C≡N stretch at ~2200–2250 cm⁻¹) and indole N–H (broad peak at ~3400 cm⁻¹) .

- Mass Spectrometry : ESI-MS should show [M+H]+ with m/z ≈ 235–237 (accounting for bromine’s isotopic pattern) .

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine at position 6 acts as a directing group, enabling regioselective functionalization. Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80–100°C) replaces Br with aryl groups. Monitor reaction progress via TLC and optimize catalyst loading (2–5 mol%) to minimize homocoupling byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. Use SHELXL for refinement: input HKL data, assign anisotropic displacement parameters, and validate via R-factor convergence (<5%). For example, monoclinic systems (space group P21/n) with Z = 4 require careful handling of hydrogen bonding (e.g., N–H···O/N interactions) to confirm molecular packing . Address discrepancies in bond angles/geometry by comparing with density functional theory (DFT)-optimized structures .

Q. What experimental design strategies improve regioselective functionalization of this compound at the 3-position?

- Methodological Answer : Employ directing groups (e.g., pyridyl or carbonyl) at the 3-position to enhance selectivity. For electrophilic substitution, use Lewis acids (e.g., AlCl₃) under inert conditions. Monitor regiochemistry via NOESY NMR to distinguish between 3- and 4-substituted products. Computational modeling (e.g., Fukui indices) predicts reactive sites, guiding synthetic planning .

Q. How can computational methods elucidate the electronic effects of the bromine and nitrile groups on the indole core?

- Methodological Answer : Perform DFT calculations (B3LYP/6-311++G(d,p)) to map electrostatic potentials and frontier molecular orbitals. Analyze HOMO-LUMO gaps to assess reactivity. For example, the electron-withdrawing nitrile group reduces electron density at C-2, while bromine at C-6 alters π-conjugation. Compare Mulliken charges with experimental Hammett constants to validate computational models .

Q. Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or spectroscopic data for this compound derivatives?

- Methodological Answer : Cross-validate data using orthogonal techniques:

- Melting Points : Use differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) to detect polymorphism or impurities .

- NMR Conflicts : Compare chemical shifts across solvents (e.g., DMSO-d6 vs. CDCl₃) and confirm assignments via 2D NMR (HSQC, HMBC) .

Properties

IUPAC Name |

6-bromo-1H-indole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrN2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTZWOPSFGBVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.